molecular formula C8H6N2O2 B11918139 1-Hydroxyquinazolin-4(1H)-one

1-Hydroxyquinazolin-4(1H)-one

Cat. No.: B11918139
M. Wt: 162.15 g/mol
InChI Key: RSVNNOYCPQKYSQ-UHFFFAOYSA-N
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Description

1-Hydroxyquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family It is characterized by a quinazoline ring system with a hydroxyl group at the first position and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyquinazolin-4(1H)-one can be synthesized through several methods. One notable method involves the electrochemical reduction of nitro starting materials. This approach is advantageous due to its mild reaction conditions, the use of inexpensive and reusable carbon-based electrode materials, and an undivided electrochemical setup . The reaction is carried out under constant current conditions, leading to high yields of up to 92% .

Industrial Production Methods: The industrial production of this compound typically involves scalable electrosynthesis. This method has been successfully scaled up 100-fold for gram-scale electrolysis, demonstrating its practicality for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinazolin-4(1H)-one derivatives.

    Reduction: The keto group can be reduced to form 1,4-dihydroxyquinazoline derivatives.

    Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-Hydroxyquinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxyquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1-hydroxyquinazolin-4-one

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)10(12)5-9-8/h1-5,12H

InChI Key

RSVNNOYCPQKYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2O

Origin of Product

United States

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